molecular formula C13H21NO4 B2469987 (1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2375248-45-4

(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2469987
CAS No.: 2375248-45-4
M. Wt: 255.314
InChI Key: YFEINQFIWSBGFP-GUBZILKMSA-N
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Description

This compound is a bicyclic tertiary amine derivative featuring a bicyclo[3.2.1]octane scaffold. Key structural attributes include:

  • Stereochemistry: The (1S,3S,5S) configuration ensures distinct spatial orientation, influencing interactions with biological targets or synthetic intermediates.
  • Functional Groups: A carboxylic acid at position 3 and a tert-butoxycarbonyl (Boc) group on the 6-aza nitrogen. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes.
  • Molecular Framework: The bicyclo[3.2.1]octane system provides conformational rigidity, which is advantageous in medicinal chemistry for optimizing binding affinity and metabolic stability.

Properties

IUPAC Name

(1S,3S,5S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-9(11(15)16)6-10(14)5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEINQFIWSBGFP-GUBZILKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C[C@@H]1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by EN300-7437455 are not yet known. Given the complexity of biological systems, this compound could potentially influence multiple pathways. Comprehensive databases like PathBank and Biochemical Pathways can provide valuable insights into the potential biochemical pathways a compound might affect. Further experimental studies are needed to confirm the exact pathways influenced by EN300-7437455.

Pharmacokinetics

The pharmacokinetic properties of EN300-7437455, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity. The specific environmental conditions affecting the action of EN300-7437455 are currently unknown and warrant further investigation.

Biological Activity

The compound (1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC13H19N3O4
Molecular Weight281.31 g/mol
IUPAC NameThis compound
InChI KeyWSRPXTXIHTUSFI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The mechanism of action typically involves:

  • Binding Affinity : The compound exhibits a high binding affinity to specific receptors, which modulates their activity.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes that are critical for certain biological processes, impacting cellular functions.

Antiviral Properties

Recent studies have evaluated the antiviral potential of this compound against various viral pathogens. For instance:

  • Respiratory Syncytial Virus (RSV) : The compound demonstrated an EC50 value of 58 µM against RSV, indicating moderate antiviral activity compared to other derivatives with similar structures.

Antimicrobial Activity

The compound has shown promising antimicrobial properties in preliminary assays:

  • Bacterial Strains Tested : It was tested against Gram-positive and Gram-negative bacteria.
  • Results : Inhibition zones were observed, suggesting effective antimicrobial action; however, further optimization is required to enhance efficacy.

Case Studies

  • Study on Viral Inhibition :
    • Researchers conducted a study assessing the compound's effectiveness against RSV using viral assays.
    • Results indicated that while the compound possesses some antiviral properties, it was less effective than other structurally similar compounds.
  • Antimicrobial Evaluation :
    • A separate study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
    • The compound exhibited significant inhibition zones, warranting further investigation into its potential as an antimicrobial agent.

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds is essential:

Compound NameStructure TypeEC50 Against RSV (µM)
This compoundBicyclic58
(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acidHeterocyclic45

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazard Profile
Target Compound: (1S,3S,5S)-6-[(Boc)-6-azabicyclo[3.2.1]octane-3-carboxylic acid C₁₃H₂₁NO₄ 255.31 Carboxylic acid, Boc-protected amine Not available
[(3S,5S,6S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] phenylpropanoate C₂₀H₂₇NO₅ 361.44 Phenylpropanoate ester, hydroxyl H315, H319
(1S,3S,4R)-2-(Boc)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid C₁₄H₂₁NO₄ 267.32 Carboxylic acid, Boc-protected amine H302, H315, H319, H335

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